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Compound of Interest

Compound Name: 2,2-Difluoro-1,3-benzodioxole

Cat. No.: B044384

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Difluoro-1,3-benzodioxole (CAS No. 1583-59-1), a key intermediate in the synthesis of
pharmaceuticals and agrochemicals. Due to the limited availability of complete, published
datasets, this document synthesizes expected spectroscopic values based on the compound's
structure and typical data for related functional groups, alongside detailed experimental
protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for 2,2-Difluoro-1,3-
benzodioxole. These values are predicted based on standard spectroscopic principles and
data for analogous structures.

Chemical Shift (5, Lo Coupling Constant )
Multiplicity Assignment
ppm) (39, Hz)
~7.0-7.2 Multiplet - Aromatic Protons (4H)

Note: The aromatic protons are expected to exhibit a complex multiplet pattern due to second-
order coupling effects.
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. 1 13
Chemical Shift (6, ppm) Assignment
~142 - 145 C3a, C7a (Quaternary, O-C-0)
~125-128 C5, C6 (Aromatic CH)
~ 115 - 120 (triplet) C2 (CF2)
~110-113 C4, C7 (Aromatic CH)

Note: The C2 carbon signal is expected to be a triplet due to coupling with the two fluorine

atoms.
Chemical Shift (6, ppm) Multiplicity Assignment
~-45 1o -55 Singlet CF2

Note: Referenced to CFCls at 0.00 ppm. The exact chemical shift can be influenced by the

solvent.
Wavenumber (cm—?) Intensity Assignment
~ 3100 - 3000 Medium Aromatic C-H Stretch
~ 1600, 1480 Medium-Strong Aromatic C=C Bending
~ 1250 - 1100 Strong C-0O Stretch (Ether)
~ 1100 - 1000 Strong C-F Stretch
900675 Strong Aromatic C-H Out-of-Plane

Bending

Table 5: Predicted Mass Spectrometry (MS)
Fragmentation Data
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miz Proposed Fragment
158 [M]* (Molecular lon)

139 M - FJ*

129 [M - CHOJ*

110 [M - 2F]* or [M - HF - F]*
93 [CeH4OH]*

76 [CeHa]*

Note: Fragmentation patterns are predicted for a standard 70 eV electron ionization (EIl)
source.

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic
data for 2,2-Difluoro-1,3-benzodioxole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of 5-10 mg of 2,2-Difluoro-1,3-benzodioxole is prepared in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, Acetone-ds, or DMSO-de). A
small amount of tetramethylsilane (TMS) is added as an internal standard for *H and 13C
NMR (& = 0.00 ppm). For *°F NMR, an external standard of CFClz may be used.

e Instrumentation: Spectra are acquired on a 300, 400, or 500 MHz NMR spectrometer.[1]
e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

[e]

Spectral Width: 0-12 ppm.

o

Number of Scans: 16-32, depending on sample concentration.

[¢]

Relaxation Delay: 1-2 seconds.
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e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

o Spectral Width: 0-220 ppm.

o Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

o Relaxation Delay: 2-5 seconds.

e 19F NMR Acquisition:

[¢]

Pulse Program: Proton-decoupled single-pulse sequence.

[e]

Spectral Width: A range appropriate for organofluorine compounds (e.g., +50 to -250
ppm).

Number of Scans: 64-128.

[¢]

[e]

Relaxation Delay: 1-2 seconds.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): As 2,2-Difluoro-1,3-benzodioxole is a liquid, a single drop is
placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27, is used.[2]

o Data Acquisition:

o

A background spectrum of the clean, empty ATR crystal is recorded.

[¢]

The sample spectrum is then recorded from approximately 4000 to 400 cm™1,

[¢]

Typically, 16-32 scans are co-added at a resolution of 4 cm™1,

[e]

The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced via direct infusion or, more commonly,
through a Gas Chromatography (GC) system for separation prior to analysis.

 Instrumentation: A GC system coupled to a mass spectrometer with an Electron lonization
(El) source.

o GC Conditions (Typical):

[e]

Column: A non-polar capillary column (e.g., DB-5ms).

o

Injector Temperature: 250 °C.

[¢]

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium.

[¢]

e MS Conditions:
o lonization Mode: Electron lonization (El).
o lonization Energy: 70 eV.
o Mass Range: m/z 40-400.
o Source Temperature: 230 °C.
Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for 2,2-Difluoro-1,3-
benzodioxole, involving the fluorination of a dichlorinated precursor.
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Synthesis of 2,2-Difluoro-1,3-benzodioxole
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Caption: Synthetic route to 2,2-Difluoro-1,3-benzodioxole.

Spectroscopic Analysis Workflow

This diagram outlines the logical flow of spectroscopic analysis for structural elucidation.
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Spectroscopic Analysis Workflow
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Caption: Workflow for structural analysis using spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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